molecular formula C7H7BrN2O B1272030 2-Bromo-N-methylisonicotinamide CAS No. 337536-01-3

2-Bromo-N-methylisonicotinamide

Cat. No. B1272030
M. Wt: 215.05 g/mol
InChI Key: VHTGUQFOXREDMP-UHFFFAOYSA-N
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Description

2-Bromo-N-methylisonicotinamide is a compound that has been studied in various contexts, including its role as a photodegradation product of Paraquat and its potential as an oxidant for organic substrates. Paraquat is a widely used herbicide, and its degradation products, such as N-methylisonicotinate, are of interest due to environmental concerns. The oxidation of N-methylisonicotinate by bacteria has been observed, with one strain capable of converting it into other compounds without the need for molecular oxygen . Another study has characterized N-Bromoisonicotinamide (NBIN) as a stable and mild oxidant that is cost-effective and easy to prepare, with potential applications in organic synthesis and antimicrobial activity .

Synthesis Analysis

The synthesis of N-Bromoisonicotinamide is described as a standard procedure, yielding a high-quality product in a short period of time . This suggests that the compound can be easily produced for research and industrial purposes. The synthesis of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has also been reported, indicating the versatility of brominated compounds in chemical synthesis .

Molecular Structure Analysis

While the molecular structure of 2-Bromo-N-methylisonicotinamide itself is not directly described in the provided abstracts, related structures have been analyzed. For example, the crystal and molecular structure of a brominated diphenyltin compound has been determined, showing a distorted trigonal bipyramidal geometry around the tin atom . Similarly, the structure of a coumarin-based fluorescent ATRP initiator with a bromine substituent has been elucidated, belonging to the monoclinic system . These studies highlight the importance of bromine in modifying the molecular geometry and properties of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of N-methylisonicotinate, a related compound to 2-Bromo-N-methylisonicotinamide, has been studied in bacterial oxidation reactions. Strain 4C1 was found to oxidize N-methylisonicotinate to 2-hydroxy-N-methylisonicotinate and further to 2,6-dihydroxyisonicotinate . In contrast, N-Bromoisonicotinamide has been identified as an effective oxidant for organic substrates, suggesting its potential in various chemical reactions .

Physical and Chemical Properties Analysis

N-Bromoisonicotinamide has been characterized by its physical constants, formal redox potential, elemental analysis, and spectral characterization (IR and 1H NMR), confirming the presence of a nitrogen-halogen bond . This indicates that the compound has distinct physical and chemical properties that can be exploited in chemical synthesis and applications. The solubility behavior of related triorganotin bromides has also been investigated, showing varying solubility in polar and apolar solvents, which is crucial for their use in different chemical environments .

Scientific Research Applications

Pesticide Alternatives and Environmental Protection

2-Bromo-N-methylisonicotinamide, related to methyl bromide, has been explored in various studies focusing on finding alternatives to methyl bromide due to its ozone-depleting properties. Research includes:

  • Alternatives to Methyl Bromide for Pest Management : Studies have shown that methyl bromide, a related compound to 2-Bromo-N-methylisonicotinamide, has been extensively used as a fumigant for pest and pathogen control. Due to environmental concerns, research has been directed towards finding alternatives. This includes the investigation of organic and conventional systems for pre-plant use of methyl bromide alternatives in crops like strawberry, pepper, and tomato (Schneider et al., 2003).
  • Post-Harvest Treatments : Methyl bromide has been utilized for controlling insects in post-harvest treatments in stored-product and quarantine applications. Alternatives being tested include physical control methods, other fumigants, and integrated pest management tactics. The focus is on environmentally safer and equally effective treatments (Fields & White, 2002).

Soil Fumigation and Nematode Management

Research has also looked into soil fumigation practices, particularly for nematode management, which has traditionally relied on methyl bromide:

  • Nematode Management Without Methyl Bromide : The phase-out of methyl bromide has necessitated the development of alternative nematode management strategies. This includes a greater understanding of nematode biology and the adoption of alternative chemical, genetic, and cultural practices (Zasada et al., 2010).

Chemical Properties and Applications

Research on the chemical properties of related bromide compounds and their diversified applications includes:

  • Chemical Modification and Application of 1,2-Polybutadiene : Brominated polymers, related to 2-Bromo-N-methylisonicotinamide, have been used to create water-soluble brush polymers and polyelectrolyte copolymers. These have applications in stabilizing heterophase polymerization and ionic conducting properties (Yuan et al., 2011).

Health and Environmental Safety

The health and environmental impact of bromide compounds, similar to 2-Bromo-N-methylisonicotinamide, has also been a significant area of study:

  • Health Impact of Methyl Bromide Fumigation : Studies have indicated that exposure to methyl bromide fumigation can have negative effects on the central nervous system. This highlights the need for safer alternatives or improved safety measures in fumigation practices (Park et al., 2020).

Safety And Hazards

“2-Bromo-N-methylisonicotinamide” is classified as a hazardous substance . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation .

properties

IUPAC Name

2-bromo-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGUQFOXREDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376241
Record name 2-BROMO-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methylisonicotinamide

CAS RN

337536-01-3
Record name 2-BROMO-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylisonicotinamide
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